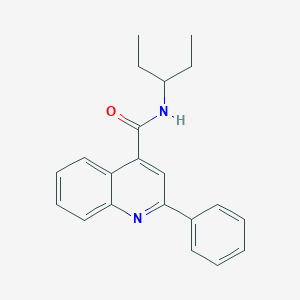
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide, also known as EPCQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPCQ belongs to the class of quinolinecarboxamide compounds, which have been found to exhibit diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide induces apoptosis and cell cycle arrest in cancer cells. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the replication of HIV-1 and hepatitis C virus. Additionally, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exhibits antibacterial activity against various strains of bacteria. However, the exact biochemical and physiological effects of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide on humans are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its diverse biological activities. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit anticancer, antiviral, and antimicrobial activities, making it a potential drug candidate for various diseases. Additionally, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using various methods, making it easily accessible for research purposes. However, one of the limitations of using N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its potential toxicity. In vitro studies have shown that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exhibits cytotoxicity towards normal cells at high concentrations, indicating the need for further toxicity studies.
Zukünftige Richtungen
There are several future directions for the research of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide. One direction is to investigate the exact mechanism of action of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide. Understanding the mechanism of action will provide insights into the potential targets of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide and aid in the development of more effective drugs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in vivo. This will provide information on the absorption, distribution, metabolism, and excretion of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in the body, as well as its efficacy and toxicity. Additionally, further studies are needed to investigate the potential applications of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in various diseases, such as cancer, viral infections, and bacterial infections.
Synthesemethoden
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-phenylquinoline with ethyl propylamine, followed by the reaction with sodium hydroxide and acetic anhydride. The product obtained is then purified using column chromatography. Another method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with ethyl propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, followed by the reaction with thionyl chloride. The product obtained is then reacted with ammonia to yield N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial activities. In vitro studies have shown that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the replication of HIV-1 and hepatitis C virus. Additionally, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-pentan-3-yl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-16(4-2)22-21(24)18-14-20(15-10-6-5-7-11-15)23-19-13-9-8-12-17(18)19/h5-14,16H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSLAWZAPEVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
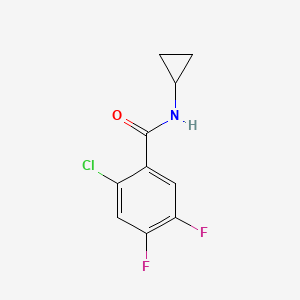
![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)
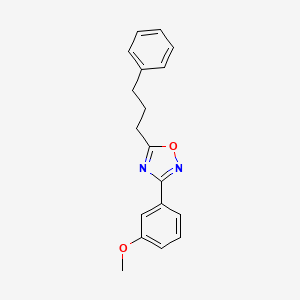
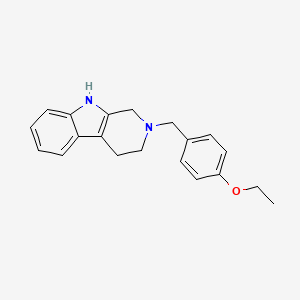
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
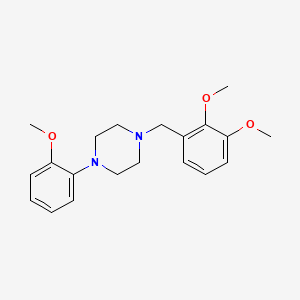
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)